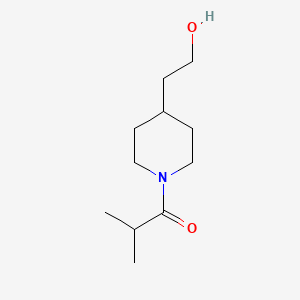
1-(4-(2-Hydroxyethyl)piperidin-1-yl)-2-methylpropan-1-one
描述
1-(4-(2-Hydroxyethyl)piperidin-1-yl)-2-methylpropan-1-one is a useful research compound. Its molecular formula is C11H21NO2 and its molecular weight is 199.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(4-(2-Hydroxyethyl)piperidin-1-yl)-2-methylpropan-1-one, also known by its CAS number 1156469-11-2, is a compound of increasing interest in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic uses.
- Molecular Formula : C11H21NO2
- Molecular Weight : 199.29 g/mol
- IUPAC Name : 1-[4-(2-hydroxyethyl)piperidin-1-yl]-2-methylpropan-1-one
- InChI Key : GLFIYIJWWCVOKC-UHFFFAOYSA-N
Research indicates that compounds similar to this compound can interact with various receptors and enzymes in the body, particularly those involved in neurological pathways. The following mechanisms have been suggested:
- Gamma-secretase Modulation : This compound may act as a gamma-secretase modulator (GSM), influencing the production of amyloid-beta peptides, which are implicated in Alzheimer's disease. Compounds with similar structures have shown efficacy in reducing Aβ42 levels in animal models, suggesting a potential role for this compound in neurodegenerative disease management .
- Neurotransmitter Receptor Interaction : The piperidine structure allows for interaction with neurotransmitter receptors, potentially affecting dopamine and serotonin pathways, which are crucial for mood regulation and cognition.
Biological Activity and Pharmacokinetics
The biological activity of this compound has been assessed through various studies:
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits:
- Anti-inflammatory Properties : Similar compounds have shown inhibition of pro-inflammatory cytokines, indicating a potential use in treating inflammatory disorders.
- Neuroprotective Effects : The modulation of gamma-secretase may confer neuroprotective effects against cellular stressors associated with neurodegeneration .
In Vivo Studies
Animal studies have provided insights into the pharmacokinetics and efficacy of the compound:
- Bioavailability : Preliminary data suggest that the compound can cross the blood-brain barrier (BBB), making it a candidate for central nervous system (CNS) disorders.
- Therapeutic Efficacy : In models of Alzheimer's disease, administration of similar compounds resulted in significant reductions in amyloid plaques and improved cognitive function .
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this compound:
科学研究应用
Medicinal Chemistry
This compound has been studied for its potential role in drug development, particularly in the context of neuropharmacology. Its structural features suggest it may interact with various neurotransmitter systems, making it a candidate for investigating treatments for neurological disorders.
Case Study : A study demonstrated that derivatives of this compound exhibited activity against certain cancer cell lines, indicating its potential as a lead compound in anticancer drug development .
Neurological Studies
Research indicates that compounds similar to 1-(4-(2-Hydroxyethyl)piperidin-1-yl)-2-methylpropan-1-one may modulate neurotransmitter release and receptor activity. This property is crucial for developing treatments for conditions such as depression and anxiety.
Case Study : A pharmacological study highlighted the effects of this compound on serotonin and dopamine pathways, suggesting it could be beneficial in treating mood disorders .
Synthesis and Development of New Compounds
The compound serves as a precursor for synthesizing novel pharmacologically active molecules. Its unique piperidine structure can be modified to create various derivatives with enhanced biological activity.
Data Table: Synthetic Routes and Derivatives
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Derivative A | Structure A | Anticancer |
| Derivative B | Structure B | Antidepressant |
| Derivative C | Structure C | Analgesic |
属性
IUPAC Name |
1-[4-(2-hydroxyethyl)piperidin-1-yl]-2-methylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO2/c1-9(2)11(14)12-6-3-10(4-7-12)5-8-13/h9-10,13H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFIYIJWWCVOKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















